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Compound of Interest

Compound Name: Cy2 dic18 (5)

Cat. No.: B12093597

Get Quote

Executive Summary
DiC18(5) (commonly known as DiD) is a lipophilic carbocyanine dye used for labeling cell

membranes, extracellular vesicles (EVs), and liposomes. Unlike its shorter-chain analogs DiO

(Green) and DiI (Orange), DiC18(5) possesses a pentamethine bridge that shifts its emission

into the Far-Red/Near-Infrared (NIR) region.

This spectral shift allows for superior signal-to-noise ratios in biological tissues by avoiding the

high green/yellow autofluorescence common in cellular environments. However, its

hydrophobicity presents unique challenges in quantitative analysis, specifically regarding

micelle formation and aggregation-induced quenching.
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Feature DiC18(5) (DiD) DiO (DiOC18(3)) PKH26

Emission Channel Far-Red (Cy5-like) Green (FITC/Cy2-like) Orange/Red (PE-like)

Excitation Max 644 nm 484 nm 551 nm

Emission Max 665 nm 501 nm 567 nm

Extinction Coeff. ~240,000 M⁻¹cm⁻¹ ~154,000 M⁻¹cm⁻¹ ~135,000 M⁻¹cm⁻¹

Lateral Diffusion Fast Slower than DiI/DiD Moderate

In Vivo Suitability
High (Low

autofluorescence)

Low (High

background)
Moderate

Aggregation Risk
High (Requires salt-

free buffer)
Moderate High

Technical Specifications & Spectral Physics
Fluorescence Mechanism
DiC18(5) is weakly fluorescent in aqueous environments (Quantum Yield < 0.01) due to

quenching caused by dye aggregation and water-induced relaxation. Upon insertion into a lipid

bilayer, the dye's hydrocarbon tails anchor it in the membrane, restricting rotational mobility and

restoring fluorescence (Quantum Yield ~0.3 - 0.4).

Implication for Quantification: Fluorescence intensity is not linear with total dye concentration in

bulk solution. It is linear only regarding the membrane-bound fraction. Therefore, removal of

unbound dye (micelles) is a prerequisite for accurate quantification.

Spectral Properties[1][2][4]
Stokes Shift: Small (~21 nm). Requires precise filter sets (e.g., Cy5 or APC filters) to prevent

excitation light bleed-through.

FRET Applications: DiC18(5) acts as an excellent FRET Acceptor when paired with DiI

(Orange) or Phycoerythrin (PE) donors, enabling nanoscale proximity assays.

Comparative Performance Analysis

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12093597?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


DiC18(5) (DiD) vs. DiO (Green Tracer)
Researchers often choose between DiD and DiO based on instrument availability, but the

choice impacts data quality:

Signal Stability: DiC18(5) is photochemically more stable than DiO, which is prone to faster

photobleaching under intense arc-lamp illumination.

Tissue Penetration: DiC18(5) emission (665 nm) penetrates tissue deeper than DiO (501

nm) due to reduced hemoglobin absorption and scattering.

Toxicity: Both dyes show low cytotoxicity at 1–5 µM. However, DiO allows for subsequent

use of red-fluorescent viability dyes (e.g., PI, DRAQ7), whereas DiC18(5) occupies the far-

red channel, necessitating the use of DAPI/Hoechst (UV) or Sytox Green for viability.

DiC18(5) vs. PKH Dyes
Structure: PKH dyes possess longer aliphatic tails (often C20+) compared to the C18 chains

of DiD.

Retention: PKH dyes generally exhibit longer retention times in rapidly dividing cells.

However, DiC18(5) provides brighter initial staining per molecule due to a higher extinction

coefficient (~240,000 vs ~135,000).

Artifacts: PKH dyes are notorious for forming large, insoluble aggregates that mimic

exosomes in Flow Cytometry (NTA). DiC18(5), while still aggregation-prone, forms smaller

micelles that are easier to distinguish from EVs using side-scatter (SSC) gating.

Validated Experimental Protocol
Workflow: Quantitative Membrane Labeling
This protocol minimizes "false positive" signals from dye aggregates.

Materials:

DiC18(5) Stock: 1 mM in Ethanol or DMSO.
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Diluent C (or iso-osmotic salt-free buffer): CRITICAL. Presence of salts (PBS/HBSS) during

the initial staining step causes immediate dye precipitation.

Stop Solution: 1% BSA or 10% FBS in PBS.

Step-by-Step Methodology
Preparation:

Prepare a 2x cell/EV suspension in Diluent C.

Prepare a 2x Dye working solution (e.g., 4 µM) in Diluent C.

Rapid Mixing:

Combine equal volumes of Cell/EV suspension and Dye solution.

Technique: Pipette up and down immediately.[1] Do not vortex vigorously (damages EVs).

Final Concentration: 2 µM DiC18(5).

Incubation:

Incubate for 5–20 minutes at Room Temperature (RT) in the dark.

Quenching:

Add 2x volume of Stop Solution (BSA/FBS). The protein binds excess free dye, preventing

further membrane insertion.

Purification (The Quantification Key):

For Cells: Centrifuge (300 x g, 5 min), remove supernatant, wash 2x with PBS.

For EVs: Use Size Exclusion Chromatography (SEC) columns (e.g., qEV) or density

gradient ultracentrifugation. Simple pelleting is insufficient to remove dye micelles.

Quantification:
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Measure Mean Fluorescence Intensity (MFI) via Flow Cytometry (APC channel).

Visual Workflow Diagram

Start: DiC18(5) Stock
(DMSO/EtOH)

Dilute in Salt-Free Buffer
(Diluent C)

Rapid Mixing with Sample
(1:1 Ratio)

Incubate 5-20 min
(Dark, RT)

Quench with BSA/FBS
(Binds Free Dye)

Purification Step
(SEC or Centrifugation)

Quantify Fluorescence
(Ex 644 / Em 665)

Warning: Salt causes
Micelle Aggregation!

Avoid PBS here
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Click to download full resolution via product page

Caption: Optimized workflow for DiC18(5) labeling ensuring removal of dye aggregates before

quantification.

Quantification & Data Analysis
Flow Cytometry Setup

Laser: Red (633 nm or 640 nm).

Filter: 660/20 nm or 670 LP (APC/Cy5 channel).

Gating:

FSC vs SSC: Gate main population.

Doublet Discrimination: FSC-A vs FSC-H.

Histogram: Plot APC-A (Log scale).

Control: Run an "Unstained" control and a "Dye-only" control (no cells) to quantify

background micelle noise.

Microplate Reader Analysis
For bulk quantification of liposomes or EVs:

Plate: Black-walled, clear bottom 96-well plate.

Reader Settings: Ex 640 nm / Em 670 nm.

Linearity Check: Perform a serial dilution of the stained sample (not just the dye) to ensure

the signal is within the linear dynamic range of the detector.

Troubleshooting Aggregation
If you observe high background or "spotty" fluorescence:

Check Buffer: Ensure the staining buffer was strictly salt-free.
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Increase BSA: Higher concentrations of BSA (1-5%) in the wash buffer help scavenge

lipophilic dye from plasticware and aggregates.

Filter Dye: Pass the stock dye solution through a 0.2 µm PTFE filter before use to remove

pre-existing crystals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluorescence-intensity-a-comparative-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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